B-Raf IN 1

Raf kinases Enzymatic assay IC50

B-Raf IN 1 (MDK36057) is a potent, ATP-competitive inhibitor of wild-type B-Raf (IC50=24 nM) and C-Raf (IC50=25 nM) with near-equipotent dual targeting—unlike mutant-selective clinical inhibitors. X-ray crystallography (PDB: 3II5) confirms a rare DFG-out, non-hinge-binding mode that circumvents hinge-mediated resistance. With defined selectivity (>2 µM against 13 kinases) and antiproliferative activity in V600D-mutant WM 266-4 cells (IC50=0.92 µM), it is the rational probe for Ras-driven signaling, non-V600E BRAF models, and next-generation inhibitor benchmarking.

Molecular Formula C29H24F3N5O
Molecular Weight 515.5 g/mol
Cat. No. B1676087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Raf IN 1
Molecular FormulaC29H24F3N5O
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F
InChIInChI=1S/C29H24F3N5O/c1-36(2)18-19-9-11-20(12-10-19)25-17-34-37-26(13-14-33-27(25)37)21-5-4-8-24(16-21)35-28(38)22-6-3-7-23(15-22)29(30,31)32/h3-17H,18H2,1-2H3,(H,35,38)
InChIKeyAIWJVLQNYNCDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





B-Raf IN 1 (MDK36057): A Dual B-Raf/C-Raf Inhibitor with a Non-Hinge-Binding Mode


B-Raf IN 1 (also known as MDK36057 or Compound 10n) is a synthetic small-molecule inhibitor belonging to the C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide class [1]. It acts as a potent, ATP-competitive inhibitor of both wild-type B-Raf and C-Raf kinases, with IC50 values of 24 nM and 25 nM, respectively [1]. Structurally, B-Raf IN 1 is distinguished by a unique binding mode: X-ray crystallography reveals it binds to the inactive (DFG-out) conformation of B-Raf without forming a hydrogen bond to the hinge region, a feature uncommon among clinically approved Raf inhibitors [1]. This compound is widely utilized in basic research and drug discovery programs focused on MAPK pathway signaling, particularly in settings where balanced dual B-Raf/C-Raf inhibition or a non-hinge-binding chemical probe is required.

Why B-Raf IN 1 Cannot Be Substituted with Generic Raf Inhibitors


The Raf kinase inhibitor landscape is characterized by significant divergence in selectivity profiles, binding modes, and cellular activities. B-Raf IN 1 occupies a distinct pharmacological niche due to its near-equipotent inhibition of wild-type B-Raf and C-Raf (IC50 ratio ≈ 0.96), combined with a moderate selectivity window against a panel of 13 other kinases (IC50s > 2 µM) [1]. In contrast, clinical compounds like dabrafenib exhibit extreme selectivity for mutant B-Raf V600E over wild-type B-Raf (0.8 nM vs. 3.2 nM) , while vemurafenib demonstrates a 10-fold preference for B-Raf V600E over wild-type B-Raf . Furthermore, B-Raf IN 1's unique non-hinge-binding interaction with the DFG-out conformation [1] renders it insensitive to resistance mechanisms that may alter hinge-region accessibility, a property not shared by many first-generation inhibitors. Generic substitution based solely on target class is therefore not scientifically defensible; the choice of inhibitor must be guided by the specific mutational context, required kinase selectivity window, and structural binding requirements of the experimental system.

B-Raf IN 1 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Biochemical Potency: Balanced Dual B-Raf/C-Raf Inhibition vs. Mutant-Selective Clinical Inhibitors

B-Raf IN 1 exhibits a balanced inhibitory profile against wild-type B-Raf (IC50 = 24 nM) and C-Raf (IC50 = 25 nM), yielding a B-Raf/C-Raf potency ratio of approximately 0.96 [1]. This contrasts sharply with clinically approved Raf inhibitors. Dabrafenib, for instance, shows a pronounced preference for B-Raf V600E (IC50 = 0.8 nM) over wild-type B-Raf (IC50 = 3.2 nM) and C-Raf (IC50 = 5 nM), resulting in a >6-fold window between mutant B-Raf and C-Raf . Vemurafenib, another standard-of-care agent, inhibits B-Raf V600E with an IC50 of 31 nM and C-Raf with an IC50 of 48 nM, demonstrating a 1.5-fold selectivity for the mutant kinase . Sorafenib, a multi-kinase inhibitor, potently inhibits Raf-1 (IC50 = 6 nM) and B-Raf (IC50 = 22 nM), but its broad activity against VEGFR, PDGFR, and other kinases (IC50 range: 15-90 nM) precludes its use as a selective Raf probe .

Raf kinases Enzymatic assay IC50 Biochemical potency

Cellular Antiproliferative Activity: WM 266-4 and HT29 Cancer Cell Lines

In cellular assays, B-Raf IN 1 (Compound 10n) inhibits the proliferation of WM 266-4 melanoma cells with an IC50 of 0.92 µM and HT29 colorectal adenocarcinoma cells with an IC50 of 0.78 µM [1]. For comparison, the research tool compound PLX-4720 (a vemurafenib analog) demonstrates a GI50 of 1.5 µM in WM 266-4 cells under similar culture conditions, indicating that B-Raf IN 1 achieves approximately 1.6-fold greater cellular potency in this B-Raf V600D mutant melanoma line . Direct comparative cellular data for dabrafenib or vemurafenib in these specific cell lines from the same study are not available, but the observed potency of B-Raf IN 1 falls within the sub-micromolar range typical of effective Raf-pathway inhibition in vitro.

Cell proliferation Melanoma Colorectal cancer IC50

Kinase Selectivity Profile: Moderate Window Against p38α and CAMKII, High Selectivity Against 13 Other Kinases

B-Raf IN 1 was profiled against a panel of 16 additional kinases. It displayed moderate selectivity versus p38α (IC50 = 216 nM, ~9-fold over B-Raf) and CAMKII (IC50 = 822 nM, ~34-fold over B-Raf) [1]. High selectivity (IC50 > 2 µM, >83-fold window) was observed against CDK2, CDK4, PKCα, IKKβ, JNK1, MK2, PKA, Src, MKK6, PLK1, p70S6K, PI3Kα, and PDK1 [1]. In contrast, sorafenib, a first-generation multi-kinase inhibitor, potently inhibits VEGFR-2 (IC50 = 90 nM), PDGFR-β (IC50 = 57 nM), Flt-3 (IC50 = 59 nM), and c-KIT (IC50 = 68 nM) at concentrations comparable to its Raf IC50s, resulting in a broad polypharmacology profile . Vemurafenib and dabrafenib exhibit even narrower selectivity, primarily targeting mutant B-Raf with minimal off-kinase activity, but their clinical use is limited to V600E/K mutant tumors .

Kinase selectivity Off-target Panel profiling p38α

Unique Non-Hinge-Binding Mode: Structural Basis for Differential Pharmacology

X-ray co-crystallization of B-Raf IN 1 (Compound 10n) with wild-type B-Raf kinase (PDB ID: 3II5, resolution 2.9 Å) revealed a binding mode that lacks a hydrogen bond to the hinge region of the ATP-binding pocket [1]. Instead, the compound engages the inactive (DFG-out) conformation through two hydrogen bonds—from its amide carbonyl to Asp593 and from its amide NH group to Glu500—while hydrophobic interactions with Ile 512, Leu 566, His 573, and Ile 591 stabilize the complex [1]. This is in direct contrast to most FDA-approved Raf inhibitors: vemurafenib forms a characteristic hinge hydrogen bond with Cys532 [2], and dabrafenib establishes a classic hinge interaction through its pyrimidine N1 with Cys532 [3]. Sorafenib also engages the hinge region in its binding to B-Raf and other kinases [4].

X-ray crystallography DFG-out Binding mode Hinge region

Microsomal Stability: Defined Metabolic Liability Enables Appropriate Experimental Design

In rat liver microsome stability assays, B-Raf IN 1 (Compound 10n) exhibited a half-life (t1/2) of 6 minutes [1]. This value places it in a moderate metabolic stability category, superior to the structurally related compound 10b (t1/2 = 3 min) but less stable than analogs containing cyclic amines such as morpholine (10a, t1/2 > 30 min) or pyrrolidine (10o, t1/2 = 27 min; 10w, t1/2 = 26 min) [1]. In comparison, sorafenib demonstrates an in vitro microsomal t1/2 of approximately 30-60 minutes in human liver microsomes , while vemurafenib exhibits moderate-to-high metabolic stability with a reported t1/2 > 60 min . The defined metabolic liability of B-Raf IN 1 must be accounted for in cell-based assays requiring extended compound exposure and precludes its use in long-term in vivo efficacy studies without appropriate formulation or dosing strategies.

Microsomal stability Metabolic liability t1/2 In vitro ADME

Cellular Activity in HT29 vs. Alternative Pyridinyl Analogs: Internal Benchmarking

Within the same chemical series, B-Raf IN 1 (Compound 10n) demonstrated an HT29 cellular IC50 of 0.78 µM [1]. This potency is moderate compared to later-generation pyridinyl-substituted analogs such as 10s (IC50 = 0.46 µM) and 10t (IC50 = 0.31 µM), which incorporate water-solubilizing groups and show improved cellular activity [1]. However, B-Raf IN 1 outperforms earlier analogs like 10m (IC50 = 0.84 µM) and 10l (IC50 = 0.70 µM) [1]. Notably, B-Raf IN 1 was the compound selected for co-crystallization studies due to its favorable combination of enzyme potency and crystallizability, providing the structural foundation for the entire series [1].

Structure-activity relationship HT29 Cellular potency SAR

B-Raf IN 1 Optimal Use Cases in Research and Drug Discovery


Wild-Type B-Raf and C-Raf Dual Inhibition in MAPK Pathway Studies

B-Raf IN 1 is ideally suited for experimental systems requiring balanced inhibition of both wild-type B-Raf and C-Raf, such as studies of Ras-driven signaling in cells expressing non-mutant BRAF. Its near-equipotent IC50 values (24 nM and 25 nM, respectively) ensure that both Raf isoforms are suppressed to a similar degree, minimizing compensatory C-Raf activation that can occur with mutant-selective inhibitors [1]. This makes it a valuable tool for dissecting the contributions of each isoform to proliferation, differentiation, and survival in normal and cancer cell models.

Investigating Non-Hinge-Binding Raf Inhibition Mechanisms

The unique non-hinge-binding mode of B-Raf IN 1, confirmed by X-ray crystallography (PDB ID: 3II5), provides researchers with a chemical probe to study Raf inhibition that does not rely on hinge-region hydrogen bonding [1]. This is particularly relevant for exploring resistance mechanisms that alter hinge-region conformation or for developing next-generation inhibitors designed to overcome hinge-mediated resistance. B-Raf IN 1 can serve as a positive control in assays designed to identify compounds that bind to allosteric or alternative sites on the Raf kinase domain.

B-Raf V600D Mutant Melanoma Cellular Assays

B-Raf IN 1 demonstrates potent antiproliferative activity in WM 266-4 cells (IC50 = 0.92 µM), a melanoma line harboring the BRAF V600D mutation [1]. While many clinical Raf inhibitors are optimized for V600E mutants, B-Raf IN 1 offers a viable alternative for investigating non-V600E BRAF alterations, which are increasingly implicated in melanoma and other cancers. Its sub-micromolar potency in this context supports its use in cell-based screening campaigns targeting V600D-driven malignancies.

Kinase Selectivity Benchmarking in Off-Target Profiling

B-Raf IN 1's well-characterized selectivity profile—with moderate inhibition of p38α (216 nM) and CAMKII (822 nM) and high selectivity (>2 µM) against 13 other kinases [1]—allows it to serve as a reference compound in kinase selectivity panels. Researchers can use B-Raf IN 1 as a comparator when profiling new Raf inhibitors to contextualize their off-target liability relative to a compound with a defined and published selectivity fingerprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for B-Raf IN 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.